1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate
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Overview
Description
1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate is a chemical compound with the molecular formula C11H16N4.1/2H2-O4-S.H2-O . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate involves several steps. One common method includes the reaction of 4-phenylpiperazine with cyanamide under specific conditions to form the desired product. The reaction typically requires a controlled temperature and pH to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate can be compared with other similar compounds such as:
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N4.H2O4S.H2O/c2*12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h2*1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDUYYTHYGPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N.C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224149 |
Source
|
Record name | 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73771-37-6 |
Source
|
Record name | 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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